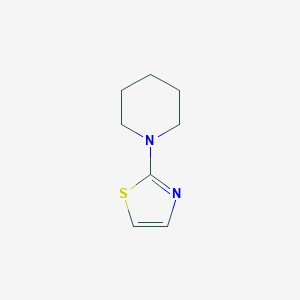

1-(1,3-Thiazol-2-yl)piperidine

Description

Contextual Significance within Contemporary Heterocyclic Chemistry Research

Heterocyclic chemistry, a cornerstone of modern organic chemistry, is experiencing a renaissance driven by the demand for novel molecules in pharmaceuticals and functional materials. mdpi.comacs.org Heterocyclic compounds, defined by the presence of at least one atom other than carbon within a ring structure, are ubiquitous in nature and form the basis for a vast array of synthetic molecules. mdpi.comnumberanalytics.com The field is marked by a continuous quest for innovative synthetic methodologies and a deeper understanding of structure-activity relationships. acs.org Within this dynamic landscape, the synthesis and functionalization of hybrid heterocyclic systems like 1-(1,3-Thiazol-2-yl)piperidine are of paramount interest. These scaffolds offer the potential to combine the desirable properties of their constituent rings, leading to new chemical entities with enhanced biological efficacy or unique material characteristics.

Historical Trajectories and Evolution of Thiazole (B1198619) and Piperidine (B6355638) Scaffolds in Drug Discovery

Both thiazole and piperidine moieties have a rich history in drug discovery. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key component in numerous FDA-approved drugs, demonstrating a wide range of therapeutic applications including antimicrobial, anticancer, and anti-inflammatory activities. nih.govtandfonline.comacs.org Its ability to engage in various biological interactions has made it a privileged scaffold in medicinal chemistry. nih.gov

The piperidine ring, a six-membered saturated nitrogen-containing heterocycle, is also a prevalent feature in many approved drugs. thieme-connect.com Its presence often improves the pharmacokinetic properties of a molecule, such as solubility and bioavailability. thieme-connect.com The strategic incorporation of piperidine scaffolds has been instrumental in the development of drugs targeting the central nervous system and other therapeutic areas. thieme-connect.comontosight.ai The fusion of these two historically significant pharmacophores in this compound represents a logical progression in the quest for novel and effective therapeutic agents.

Paradigms of Research and Emerging Areas of Investigation for this compound

Current research on this compound and its derivatives is multifaceted. A significant area of investigation is its application as a building block in the synthesis of more complex molecules. Researchers are exploring its potential in creating libraries of compounds for high-throughput screening to identify new drug leads. nih.gov

Furthermore, derivatives of this scaffold are being investigated for a range of biological activities. Studies have shown that compounds containing the thiazole-piperidine framework exhibit potential as fungicidal and insecticidal agents. sioc-journal.cnsioc-journal.cn There is also growing interest in their potential as anticancer and antimicrobial agents, building upon the known activities of the individual thiazole and piperidine rings. acs.org

Foundational Rationale for Comprehensive Academic Inquiry into this compound

The compelling combination of the well-established pharmacological profiles of thiazole and piperidine provides a strong rationale for the in-depth academic investigation of this compound. The potential for synergistic or novel biological activities arising from the unique juxtaposition of these two heterocyclic systems is a key driver of research. A thorough understanding of its chemical properties, reactivity, and biological profile is essential for unlocking its full potential in drug discovery and materials science. This foundational knowledge will pave the way for the rational design of new derivatives with tailored properties for specific applications.

Chemical and Physical Properties of this compound

The fundamental chemical and physical properties of this compound are crucial for its application in synthesis and research. A summary of these properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₂N₂S chemicalbook.com |

| Molecular Weight | 168.26 g/mol chemicalbook.com |

| CAS Number | 4175-70-6 chemicalbook.com |

| Appearance | Oily colorless substance chemicalbook.com |

This table is interactive. Click on the headers to sort the data.

Structure

3D Structure

Propriétés

IUPAC Name |

2-piperidin-1-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-2-5-10(6-3-1)8-9-4-7-11-8/h4,7H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHHZEANTJNOHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40568351 | |

| Record name | 1-(1,3-Thiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4175-70-6 | |

| Record name | 1-(1,3-Thiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Mechanisms of 1 1,3 Thiazol 2 Yl Piperidine and Its Derivatives

Strategic Approaches for the Elaboration of the 1-(1,3-Thiazol-2-yl)piperidine Core

The construction of the this compound scaffold involves the formation of two key heterocyclic rings and their subsequent linkage. Strategic approaches focus on efficient thiazole (B1198619) ring synthesis, controlled functionalization of the piperidine (B6355638) moiety, and effective coupling of the two components.

Mechanistic Pathways of Thiazole Ring Formation and Cyclization

The synthesis of the thiazole ring is a cornerstone of heterocyclic chemistry, with several established methods being prominent.

The Hantzsch thiazole synthesis is a widely utilized method that involves the condensation of an α-halocarbonyl compound with a thioamide. cutm.ac.inchemhelpasap.comsynarchive.com The reaction mechanism commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone. nih.gov This is followed by an intramolecular cyclization via nucleophilic attack of the thioamide's nitrogen onto the carbonyl carbon, which, after dehydration, yields the thiazole ring. chemhelpasap.com This method is known for its high yields and straightforward execution. chemhelpasap.com

Another significant route is the Cook-Heilbron synthesis , which is particularly useful for producing 5-aminothiazoles. numberanalytics.com This reaction proceeds through the chemical interaction of α-aminonitriles with reagents like carbon disulfide under mild conditions. wikipedia.orgpharmaguideline.comwikipedia.org The mechanism begins when the nitrogen of the α-aminonitrile performs a nucleophilic attack on the carbon of carbon disulfide. wikipedia.org

Other synthetic pathways include the cyclization of α-thiocyano ketones in the presence of concentrated acid and the Gabriel synthesis, which uses an acylaminoketone and phosphorus pentasulfide. cutm.ac.in The biosynthesis of thiazoles, such as in the formation of thiamine, often involves cysteine as a source for the N-C-C-S backbone. wikipedia.orgnih.gov

Table 1: Major Synthetic Routes for Thiazole Ring Formation

| Synthesis Name | Reactants | Product Type | Key Features |

|---|---|---|---|

| Hantzsch Synthesis | α-Haloketone + Thioamide | Substituted Thiazoles | High yields, simple procedure. chemhelpasap.com |

| Cook-Heilbron Synthesis | α-Aminonitrile + Carbon Disulfide | 5-Aminothiazoles | Mild reaction conditions. wikipedia.org |

| From α-thiocyanoketones | α-Thiocyano ketone | Substituted Thiazoles | Requires acid-catalyzed cyclization. cutm.ac.in |

| Gabriel's Synthesis | Acylaminoketone + P₄S₁₀ | Substituted Thiazoles | Classic method for heterocycle formation. cutm.ac.in |

Regioselective Functionalization Methodologies for the Piperidine Moiety

Achieving site-selective functionalization of the piperidine ring is critical for creating diverse derivatives. Direct C-H functionalization has emerged as a powerful tool, with selectivity controlled by catalysts and nitrogen-protecting groups. d-nb.infonih.gov

C2-Position Functionalization : The C2 position is electronically activated due to the adjacent nitrogen atom. However, it is also sterically hindered. nih.govnsf.gov Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been successfully employed for C2 functionalization. d-nb.infonih.gov

C4-Position Functionalization : The C4 position is sterically more accessible. Functionalization at this site can be achieved by sterically shielding the C2 position, thereby directing the reaction to C4. nsf.gov

C3-Position Functionalization : Direct functionalization at the C3 position is challenging due to the deactivating inductive effect of the ring nitrogen. nih.govnsf.gov An indirect strategy involves the asymmetric cyclopropanation of a corresponding tetrahydropyridine (B1245486) intermediate, followed by a regioselective and stereoselective reductive ring-opening of the cyclopropane (B1198618) to introduce a substituent at the C3 position. d-nb.infonih.gov

Alternative methods for piperidine synthesis and functionalization include the hydrogenation of pyridine (B92270) precursors and various cyclization reactions, such as intramolecular aminations. nih.gov

Table 2: Strategies for Regioselective Functionalization of Piperidine

| Position | Strategy | Key Challenge | Enabling Method |

|---|---|---|---|

| C2 | Direct C-H Functionalization | Steric hindrance | Catalyst-controlled C-H insertion. nih.govnsf.gov |

| C3 | Indirect Functionalization | Electronic deactivation | Cyclopropanation followed by ring-opening. d-nb.infonih.gov |

| C4 | Direct C-H Functionalization | Overcoming C2 reactivity | Steric shielding of C2 position. d-nb.infonsf.gov |

Advanced Coupling Strategies for Thiazole-Piperidine Linkage Formation

The formation of the crucial C-N bond between the thiazole and piperidine rings can be accomplished through several modern synthetic methods.

A direct and efficient approach is the nucleophilic aromatic substitution (SₙAr) of a 2-halothiazole with piperidine. chemicalbook.com For instance, heating 2-bromothiazole (B21250) with piperidine at 100°C has been reported to provide this compound in nearly quantitative yield.

The Buchwald-Hartwig amination represents a more advanced and versatile strategy. This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. purdue.edu It has been successfully applied to the amination of thiazole cores, using specific ligands like XantPhos to promote the coupling of an amine to the C5 position of a brominated thiazole. acs.orgrsc.orgchim.it This methodology is highly adaptable for linking piperidine to various positions on the thiazole ring, provided the appropriate halo-thiazole precursor is available.

For more complex structures, such as those containing amide linkages, standard peptide coupling protocols are employed. These methods involve activating a carboxylic acid on one fragment and reacting it with an amine on the other, a common strategy in medicinal chemistry. vulcanchem.comnih.gov

In-Depth Mechanistic Investigations of Key Synthetic Transformations

A deeper understanding of reaction mechanisms is essential for optimizing synthetic routes and achieving desired chemical outcomes. This includes the study of catalytic cycles and the parameters that influence reaction efficiency and selectivity.

Elucidation of Catalytic Systems and Their Influence on Reaction Pathways

The choice of catalyst is paramount in directing the outcome of synthetic transformations for this scaffold.

In the Hantzsch thiazole synthesis , the reaction conditions can significantly influence regioselectivity. While often performed under neutral conditions, using an acidic medium can alter the reaction pathway, leading to the formation of not only the expected 2-(N-substituted amino)thiazoles but also 3-substituted 2-imino-2,3-dihydrothiazole isomers. rsc.org

For the regioselective functionalization of piperidine , specific rhodium(II) carboxylate catalysts are key. The catalyst's structure dictates the site of C-H insertion. For example, Rh₂(R-TPPTTL)₄ has been shown to be highly effective for C2 functionalization of N-brosyl-piperidine, while other catalysts can favor the C4 position. d-nb.infonsf.gov

In palladium-catalyzed coupling reactions , the ligand plays a crucial role in the catalytic cycle.

Buchwald-Hartwig Amination : The choice of phosphine (B1218219) ligand, such as XantPhos or SPhos, is critical for the efficiency of the C-N coupling. purdue.eduacs.org The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.

Suzuki-Miyaura Coupling : Used for C-C bond formation to functionalize the thiazole or piperidine rings further, this reaction relies on palladium catalysts. numberanalytics.com Pincer-type palladium complexes and specific phosphine ligands like XPhos have been developed for efficient coupling with halo-thiazoles. acs.orgacs.org

Table 3: Catalytic Systems and Their Role

| Reaction | Catalyst/Ligand System | Influence on Pathway |

|---|---|---|

| Hantzsch Synthesis | Acidic Conditions | Alters regioselectivity, forming imino-thiazole isomers. rsc.org |

| Piperidine C-H Functionalization | Rh₂(R-TPPTTL)₄ | Controls site-selectivity and stereoselectivity. nsf.gov |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XantPhos | Enables efficient C-N bond formation for thiazole amination. acs.orgchim.it |

| Suzuki-Miyaura Coupling | Palladium / XPhos | Facilitates C-C bond formation for further functionalization. acs.org |

Optimization Parameters for Enhanced Synthetic Yields and Stereochemical Control

Fine-tuning reaction parameters is essential for maximizing product yield and controlling stereochemistry.

Enhancing Synthetic Yields:

Solvent and Temperature : In the direct coupling of 2-bromothiazole and piperidine, heating to 100°C is effective. For multicomponent reactions that form thiazoles, the choice of solvent is critical; polar aprotic solvents like DMF have been shown to provide significantly higher yields compared to protic solvents or solvent-free conditions. mdpi.comresearchgate.net

Microwave Irradiation : The use of microwave-assisted synthesis has been shown to shorten reaction times and improve yields for the formation of various thiazole-containing compounds. nih.govsioc-journal.cn

Catalyst Loading : In palladium-catalyzed reactions, optimizing the catalyst and ligand loading is crucial to balance reaction efficiency with cost and ease of purification.

Stereochemical Control:

The stereochemical outcome of piperidine functionalization is highly dependent on the chiral catalyst used. In rhodium-catalyzed C-H insertion reactions, catalysts such as Rh₂(R-TPPTTL)₄ have achieved high diastereoselectivity (e.g., >30:1 d.r.) and good enantioselectivity. nsf.gov

The indirect C3 functionalization approach, proceeding through a cyclopropane intermediate, allows for excellent control over both regio- and stereoselectivity during the reductive ring-opening step. d-nb.info

Design Principles and Execution of Derivatization Strategies for the this compound Scaffold

The this compound scaffold serves as a versatile platform for the development of a wide array of chemical entities. Derivatization strategies are primarily focused on modifications of the piperidine nitrogen, the thiazole ring, and the introduction of additional molecular complexity through the attachment of other cyclic systems. These modifications are guided by the desire to explore new chemical space and synthesize compounds with tailored properties.

The secondary amine of the piperidine ring in this compound is a key site for functionalization. N-alkylation and N-acylation reactions are fundamental transformations used to introduce a variety of substituents at this position.

N-Alkylation reactions typically involve the treatment of the parent compound with an alkyl halide in the presence of a base. This reaction introduces alkyl chains, which can be further functionalized. For instance, reaction with propargyl bromide introduces a terminal alkyne, a versatile handle for subsequent click chemistry reactions or Sonogashira couplings.

N-Acylation is another common strategy to modify the piperidine nitrogen. This is generally achieved by reacting this compound with acyl chlorides or anhydrides. These reactions are often carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the acid byproduct. ijpsr.com A wide range of acyl groups, including those containing other heterocyclic or aromatic moieties, can be introduced, significantly expanding the structural diversity of the resulting derivatives. For example, coupling with activated carboxylic acids, such as 1-methylindole-3-acetic acid using peptide coupling reagents like N-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (B28879) (DMAP), yields complex amide derivatives. vulcanchem.com

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Propargyl bromide | N-propargyl-1-(1,3-thiazol-2-yl)piperidine |

| N-Acylation | Acetyl chloride | N-acetyl-1-(1,3-thiazol-2-yl)piperidine |

| N-Acylation | 1-Methylindole-3-acetic acid / EDC, DMAP | N-(1-methylindol-3-yl)acetyl-1-(1,3-thiazol-2-yl)piperidine |

The thiazole ring of this compound is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions. The position of substitution is directed by the electronic nature of the substituents on the ring. The piperidino group at the 2-position is an activating, ortho-, para-directing group. In the case of the thiazole ring, this directs electrophiles to the C5 position.

Electrophilic Aromatic Substitution: Halogenation, nitration, and sulfonation are common electrophilic substitution reactions. For instance, bromination of 2-aminothiazole (B372263) derivatives often occurs at the 5-position. ekb.eg While specific examples for this compound are not abundant in readily available literature, the general reactivity pattern of 2-aminothiazoles suggests that electrophilic substitution would preferentially occur at the C5-position.

Nucleophilic Aromatic Substitution: Nucleophilic substitution on the thiazole ring is less common unless the ring is activated by electron-withdrawing groups or a good leaving group is present. For example, a halogen atom at the 5-position, introduced via electrophilic halogenation, can be displaced by various nucleophiles. The reaction of 1-(5-chloro-1,3-thiazol-2-yl)ethan-1-amine (B12431581) with piperidine demonstrates the feasibility of such substitutions on a related thiazole scaffold, yielding the 5-piperidino-substituted product.

| Reaction Type | Position | Reagent Example | Product Type |

| Electrophilic Substitution | C5 | Bromine | 5-Bromo-1-(1,3-thiazol-2-yl)piperidine |

| Nucleophilic Substitution | C5 | Piperidine (on a 5-halo precursor) | 1,1'-(1,3-Thiazole-2,5-diyl)dipiperidine |

The introduction of additional heterocyclic and aromatic rings is a powerful strategy for creating structural diversity and exploring new chemical space. escholarship.org This can be achieved through various synthetic methodologies, including the formation of the peripheral ring from a functional group on the core scaffold or by coupling a pre-formed ring.

One common approach involves the Claisen-Schmidt condensation of a thiazolyl ketone with an aromatic aldehyde. nih.gov For example, if the piperidine ring of the parent compound were to be replaced by a functionalized ketone, this would allow for the construction of chalcone-like structures, which can then be cyclized to form other heterocyclic rings like pyridines and pyrans. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are invaluable tools for this purpose. A halogenated derivative of this compound, for instance, a 5-bromo derivative, could be coupled with a wide range of boronic acids or alkenes to introduce new aryl or vinyl substituents.

Furthermore, multi-component reactions offer an efficient route to complex molecules in a single step. Condensation reactions involving 2-aminothiazole derivatives, aldehydes, and active methylene (B1212753) compounds can lead to the formation of fused heterocyclic systems. researchgate.net

| Strategy | Reaction Example | Resulting Structure |

| Multi-component Reaction | Condensation with aldehydes and malononitrile | Fused thiazolo[3,2-a]pyridines researchgate.net |

| Cross-coupling Reaction | Suzuki coupling of a 5-bromo derivative with phenylboronic acid | 5-Phenyl-1-(1,3-thiazol-2-yl)piperidine |

Sustainable Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, aiming to reduce waste, energy consumption, and the use of hazardous materials.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating a wide range of chemical transformations. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. rsc.orgasianpubs.org The synthesis of various thiazole derivatives has been shown to benefit from microwave assistance. researchgate.net For example, one-pot, three-component reactions to form spiro-fused piperidine derivatives have been successfully carried out under microwave irradiation, offering high yields in significantly shorter reaction times. rsc.org While specific protocols for this compound are not extensively documented, the successful application of microwave synthesis to related thiazole and piperidine-containing structures suggests its high potential for the synthesis and derivatization of this scaffold. smolecule.com

| Method | Reaction Time | Yield | Advantages |

| Conventional Heating | Hours to days | Moderate to high | Established methodology |

| Microwave-Assisted Synthesis | Minutes to hours | Often higher than conventional | Rapid reaction rates, improved yields, cleaner reactions rsc.orgasianpubs.org |

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automated, multi-step synthesis. scielo.br This technology is particularly well-suited for process intensification and the large-scale production of fine chemicals and active pharmaceutical ingredients.

The synthesis of various heterocyclic compounds, including thiazoles and piperidine derivatives, has been successfully demonstrated in continuous flow reactors. mdpi.com For example, the Hantzsch thiazole synthesis, a key reaction for forming the thiazole ring, has been adapted to flow conditions. mdpi.com Automated multi-step continuous flow synthesis has been employed for the preparation of 2-(1H-indol-3-yl)thiazole derivatives. researchgate.net The implementation of continuous flow for the synthesis of this compound and its derivatives could offer significant benefits in terms of efficiency, scalability, and safety, particularly for reactions involving hazardous reagents or unstable intermediates. scielo.brmdpi.com

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Challenging | Straightforward |

| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volumes |

| Reproducibility | Can be variable | High |

| Process Control | Limited | Precise control over reaction parameters |

Molecular Architecture and Advanced Spectroscopic Characterization of 1 1,3 Thiazol 2 Yl Piperidine Analogues

Elucidation of Molecular Conformations and Isomerism in Thiazole-Piperidine Systems

The conformational flexibility of the piperidine (B6355638) ring and the potential for rotational isomerism around the C-N bond connecting the two ring systems are key aspects of the molecular structure of 1-(1,3-thiazol-2-yl)piperidine analogues. The piperidine ring typically adopts a chair conformation to minimize steric strain. nih.govnih.gov The orientation of the thiazole (B1198619) substituent relative to the piperidine ring can lead to different conformers.

In more complex derivatives, the presence of stereogenic centers can introduce additional layers of isomerism. For instance, in certain substituted thiazole-piperidine systems, both E and Z stereoisomers have been identified and characterized. mdpi.com The relative stability of these isomers can be influenced by factors such as solvent and temperature, and in some cases, an equilibrium between different isomeric forms has been observed. rsc.org Computational methods, such as Density Functional Theory (DFT), are often employed to investigate the geometries and relative energies of different conformers and isomers. kbhgroup.in

Comprehensive Spectroscopic Analysis for Definitive Structural Confirmation and Electronic Properties

A combination of advanced spectroscopic techniques is essential for the unambiguous structural elucidation and characterization of the electronic properties of this compound and its analogues.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Assignment

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for the detailed structural assignment of this compound derivatives.

¹H NMR Spectroscopy: The proton NMR spectra provide valuable information about the chemical environment of the protons in the molecule. For the parent compound, this compound, and its derivatives, characteristic signals are observed for the protons on both the thiazole and piperidine rings.

Thiazole Protons: The protons on the thiazole ring typically appear as doublets in the aromatic region of the spectrum. For example, in a derivative, the thiazole protons were observed as doublets at δ 7.42 (d, J = 3.2 Hz, 1H) and δ 7.21 (d, J = 3.2 Hz, 1H). In other analogues, these protons can show signals around δ 6.71 and 7.18 ppm. mdpi.com

Piperidine Protons: The protons of the piperidine ring give rise to a series of multiplets in the aliphatic region of the spectrum. These signals are often complex due to spin-spin coupling between adjacent protons. For instance, in one case, the piperidine protons appeared in the ranges of δ 4.10–3.95 (m, 1H), 3.60–3.45 (m, 2H), 2.90–2.70 (m, 2H), and 1.80–1.60 (m, 2H).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Thiazole Carbons: The carbon atoms of the thiazole ring have distinct chemical shifts. For example, the C-2 carbon of the thiazole ring in a related compound was found at δ 168 ppm. In other thiazole derivatives, the carbon signals for C-2, C-4, and C-5 of the thiazole ring have been reported at approximately δ 169.01, 142.64, and 104.50, respectively. mdpi.com

Piperidine Carbons: The carbon atoms of the piperidine ring resonate in the aliphatic region of the ¹³C NMR spectrum.

The presence of various substituents on either ring system will influence the chemical shifts of the neighboring protons and carbons, providing further structural information. mdpi.comsemanticscholar.org

Interactive Data Table: Representative NMR Data for this compound Analogues

| Compound/Analogue | Spectroscopic Data |

| N-[1-(1,3-Thiazol-2-yl)piperidin-4-yl]cyclobutanecarboxamide | ¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 3.2 Hz, 1H, thiazole-H), 7.21 (d, J = 3.2 Hz, 1H, thiazole-H), 4.10–3.95 (m, 1H, piperidine-H), 3.60–3.45 (m, 2H, piperidine-H), 2.90–2.70 (m, 2H, piperidine-H), 1.80–1.60 (m, 2H, piperidine-H). |

| 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid | ¹H NMR: δ 6.71 (d) and 7.18 (d) (thiazole ring protons), 2.62 (t) and 4.11 (t) (propanoic acid chain protons). mdpi.com |

| 3-(2,6-difluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide | ¹³C NMR: δ 168 ppm (thiazole C-2 resonance). |

| (E)-4-((2-(4-(4-Chlorophenyl)thiazol-2-yl)hydrazineylidene)methyl)-phenol | ¹³C NMR: δ 169.01 (C-2 of thiazole), 142.64 (C-4 of thiazole), 104.50 (C-5 of thiazole). mdpi.com |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification

FT-IR spectroscopy is a valuable technique for identifying the characteristic functional groups present in this compound and its derivatives. The IR spectrum reveals absorption bands corresponding to the vibrational frequencies of specific bonds.

Thiazole Ring Vibrations: The thiazole ring exhibits characteristic C=N and C-S stretching vibrations.

Piperidine Ring Vibrations: The C-H stretching and bending vibrations of the piperidine ring are also observable.

Substituent Functional Groups: In derivatives, other functional groups give rise to distinct absorption bands. For example, amide groups show characteristic C=O stretching bands around 1635-1650 cm⁻¹ and N-H stretching vibrations. semanticscholar.org Sulfonamide groups exhibit stretching vibrations in the range of 1320–1350 cm⁻¹.

The FT-IR spectrum of a related α-aminophosphonate containing a thiazole-piperidine skeleton showed absorption bands at 3774 cm⁻¹ for N-H stretching and 1235 cm⁻¹ for P=O stretching. cbijournal.com

Interactive Data Table: Characteristic FT-IR Data for Thiazole-Piperidine Analogues

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

| Amide C=O | 1635 - 1650 | semanticscholar.org |

| Sulfonamide S=O | 1320 - 1350 | |

| N-H Stretch | ~3300 - 3400 | semanticscholar.org |

| P=O Stretch | ~1235 | cbijournal.com |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound and its analogues. This technique provides a highly accurate mass measurement, which allows for the confirmation of the molecular formula.

In addition to providing the molecular ion peak, mass spectrometry can also reveal characteristic fragmentation patterns. The way a molecule breaks apart upon ionization can provide valuable structural information. For instance, the fragmentation pattern of thiazole and imidazolidine (B613845) derivatives has been studied to understand their mass spectral behavior. researchgate.net In the analysis of N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclobutanecarboxamide, atmospheric pressure chemical ionization mass spectrometry (APCI-MS) confirmed the product with an m/z of 169 [M+H]⁺. Similarly, for other derivatives, electrospray ionization (ESI-MS) has been used to validate the molecular ion peak.

Electronic Absorption and Fluorescence Spectroscopies for Photophysical Properties

Electronic absorption (UV-Vis) and fluorescence spectroscopies are used to investigate the photophysical properties of thiazole-piperidine systems. These techniques provide insights into the electronic transitions within the molecule and its ability to absorb and emit light.

The electronic absorption spectra of thiazole derivatives have been studied both experimentally and theoretically. bohrium.comresearchgate.net The introduction of different substituents on the thiazole ring can lead to shifts in the absorption and emission wavelengths. For example, the introduction of nitrogen-containing heterocycles at the 2-position of a naphtho[2,3-d]thiazole-4,9-dione (B78148) system resulted in significant bathochromic (red) shifts in the absorption and fluorescence spectra. mdpi.comnih.gov Some of these derivatives exhibited orange-red fluorescence with emission maxima over 600 nm in polar solvents. mdpi.comnih.gov

The photophysical properties of thiazoles are of interest for various applications, including the development of fluorescent dyes. chim.it Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used to complement experimental studies and help in the assignment of electronic transitions. kbhgroup.inbohrium.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique can determine the absolute stereochemistry, bond lengths, bond angles, and solid-state conformation of this compound analogues.

For several thiazole-piperidine derivatives, single-crystal X-ray diffraction analysis has been crucial in confirming their molecular structures. nih.govsemanticscholar.org For example, in the structure of 5-(2,4-Dichlorobenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one, the piperidine ring was found to adopt a chair conformation. nih.gov The dihedral angle between the thiazolidine (B150603) and dichlorobenzene rings was determined to be 9.30 (4)°. nih.gov In another case, the crystal structure of 5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one also revealed a chair conformation for the piperidine ring. nih.gov X-ray crystallography is particularly valuable for resolving any ambiguities that may arise from the interpretation of other spectroscopic data.

Pharmacological and Biological Evaluation of 1 1,3 Thiazol 2 Yl Piperidine Derivatives

In Vitro Profiling of Diverse Biological Activities

Derivatives of 1-(1,3-Thiazol-2-yl)piperidine have been the subject of various in vitro studies to determine their potential as therapeutic agents. These investigations have primarily focused on their antimicrobial and anticancer activities, revealing a range of biological effects.

Antimicrobial Activity Assessments

The antimicrobial potential of this compound derivatives has been evaluated against a variety of pathogenic microorganisms, including both bacteria and fungi.

While comprehensive data on the broad antibacterial spectrum of a wide range of this compound derivatives is still emerging, preliminary studies on structurally related compounds have shown notable activity. For instance, certain thiazole (B1198619) derivatives have been tested against both Gram-positive and Gram-negative bacteria. One study on specific thiazole derivatives demonstrated inhibitory effects against Proteus vulgaris, with Minimum Inhibitory Concentration (MIC) values of 128 µg/mL, 512 µg/mL, and 1024 µg/mL for three different derivatives, respectively jums.ac.ir. Another investigation into 2,4-disubstituted 1,3-thiazole derivatives reported MIC values against E. coli ranging from 3.92 to 4.60 µg/mL mdpi.com. It is important to note that these studies, while indicative of the potential of the thiazole scaffold, were not conducted on the specific this compound core structure. Further research is required to fully elucidate the antibacterial spectrum and MIC values of direct derivatives.

The antifungal properties of this compound derivatives have been more specifically investigated. A study focusing on a series of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones, which are structurally related to the core compound, demonstrated significant antifungal activity against a panel of seven fungal strains. The results, expressed as Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), highlighted promising activity, particularly against Rhodotorula sp. nih.gov.

Two compounds from this series, 4h and 4l, were found to be 1.6 times more active than the standard antifungal drug fluconazole (B54011) against Rhodotorula sp., with both MIC and MFC values of 16.5 µg/mL. nih.gov Four other derivatives (4b, 4e, 4g, and 4k) exhibited activity comparable to fluconazole, with MIC and MFC values of 25 µg/mL against the same fungal strain nih.gov. These findings underscore the potential of the this compound scaffold as a basis for the development of new antifungal agents.

Antifungal Activity of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinone Derivatives against Rhodotorula sp.

| Compound | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|

| 4h | 16.5 | 16.5 |

| 4l | 16.5 | 16.5 |

| 4b | 25 | 25 |

| 4e | 25 | 25 |

| 4g | 25 | 25 |

| 4k | 25 | 25 |

| Fluconazole (Standard) | - | - |

Data sourced from a study on 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones, which are structurally related to this compound. nih.gov

Anticancer and Antiproliferative Activity Studies

The anticancer potential of this compound derivatives has been an area of active research, with studies focusing on their efficacy against various cancer cell lines and their ability to induce programmed cell death.

Derivatives of the thiazole nucleus, including those with structural similarities to this compound, have demonstrated cytotoxic effects against a range of human cancer cell lines.

For instance, a series of novel 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones were evaluated for their in vitro cytotoxic activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. One derivative, compound 4c, showed significant activity with IC50 values of 2.57 ± 0.16 µM against MCF-7 and 7.26 ± 0.44 µM against HepG2 cells mdpi.comdoaj.org. Another compound, 4b, displayed moderate cytotoxicity with IC50 values of 31.5 ± 1.91 µM (MCF-7) and 51.7 ± 3.13 µM (HepG2) cu.edu.eg.

In a separate study, phthalimide (B116566) derivatives incorporating a 1,3-thiazole moiety were tested against MDA-MB-468 (breast cancer), PC-12 (pheochromocytoma), and MCF-7 cell lines. Compound 5b was particularly potent against MCF-7 cells with an IC50 of 0.2 ± 0.01 µM, while compounds 5k and 5g showed strong activity against MDA-MB-468 and PC-12 cells with IC50 values of 0.6 ± 0.04 µM and 0.43 ± 0.06 µM, respectively nih.gov.

Furthermore, a study on piperazine-based bis(thiazole) hybrids, which share the thiazole core, reported potent inhibitory activity. Compound 9i exhibited IC50 values of 8.51 ± 2.5 µM, 22.02 ± 2.9 µM, and 13.01 ± 2.8 µM against HCT116 (colorectal carcinoma), HepG2, and MCF-7 cell lines, respectively rsc.org.

Cytotoxic Activity of Thiazole Derivatives Against Human Cancer Cell Lines

| Compound Series | Cell Line | Compound | IC50 (µM) |

|---|---|---|---|

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (Breast) | 4c | 2.57 ± 0.16 |

| HepG2 (Liver) | 4c | 7.26 ± 0.44 | |

| MCF-7 (Breast) | 4b | 31.5 ± 1.91 | |

| HepG2 (Liver) | 4b | 51.7 ± 3.13 | |

| Phthalimide-Thiazole Derivatives | MCF-7 (Breast) | 5b | 0.2 ± 0.01 |

| MDA-MB-468 (Breast) | 5k | 0.6 ± 0.04 | |

| PC-12 (Pheochromocytoma) | 5g | 0.43 ± 0.06 | |

| Piperazine-based bis(thiazole) Hybrids | HCT116 (Colorectal) | 9i | 8.51 ± 2.5 |

| HepG2 (Liver) | 9i | 22.02 ± 2.9 | |

| MCF-7 (Breast) | 9i | 13.01 ± 2.8 |

Data compiled from studies on various thiazole derivatives with structural similarities to this compound. mdpi.comdoaj.orgcu.edu.egnih.govrsc.org

Several studies have explored the mechanisms by which thiazole derivatives induce cancer cell death, with a focus on apoptosis and necrosis.

In the investigation of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones, compound 4c was found to induce programmed cell death in MCF-7 cells. Treatment with this compound led to a significant increase in both early and late apoptosis. Specifically, the percentage of early apoptosis increased by 43.9-fold (to 22.39%) and late apoptosis by 32.8-fold (to 9.51%) compared to untreated control cells. mdpi.comdoaj.org Furthermore, this compound also induced necrosis, with a 4.5-fold increase in the necrotic cell population (5.46% compared to 1.22% in control cells) mdpi.com.

Similarly, a study on piperazine-based bis(thiazole) hybrids showed that compound 9i induced a 4.16-fold increase in apoptotic cell death and a 4.79-fold increase in necrotic cell death in HCT-116 cells rsc.org. A detailed analysis revealed that this compound induced total apoptosis by 16.85% (16.31% late apoptosis and 0.54% early apoptosis) compared to the control group (4.05% total apoptosis) rsc.org. The percentage of necrotic cells increased to 35.74% from 7.45% in the untreated control rsc.org.

These findings suggest that thiazole derivatives, including those with structural features related to this compound, can trigger cancer cell death through both apoptotic and necrotic pathways.

Induction of Apoptosis and Necrosis by Thiazole Derivatives

| Compound Series | Cell Line | Compound | % Early Apoptosis | % Late Apoptosis | % Total Apoptosis | % Necrosis |

|---|---|---|---|---|---|---|

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7 | 4c | 22.39 | 9.51 | 31.9 | 5.46 |

| MCF-7 (Control) | - | 0.51 | 0.29 | 0.8 | 1.22 | |

| Piperazine-based bis(thiazole) Hybrids | HCT116 | 9i | 0.54 | 16.31 | 16.85 | 35.74 |

| HCT116 (Control) | - | 1.69 | 2.36 | 4.05 | 7.45 |

Data from studies investigating the induction of programmed cell death by thiazole derivatives. mdpi.comdoaj.orgrsc.org

Analysis of Cell Cycle Arrest Mechanisms

Derivatives containing the thiazole and piperidine (B6355638) scaffolds have been investigated for their effects on cell cycle progression in various cancer cell lines. Studies have shown that these compounds can induce cell cycle arrest at different phases, representing a key mechanism for their antiproliferative activity. For instance, a class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives was found to cause cell cycle arrest at the G0/G1 interphase in a range of hematologic and solid tumor cancer cell lines, including the human B-cell lymphoma cell line (BJAB). nih.gov

In breast cancer cell lines, the effects are also prominent. One novel 1,3-thiazole derivative, compound 4 , induced cell cycle arrest in MCF-7 cells at the G1 stage, which was accompanied by a decrease in the cellular population in the G2/M phase. mdpi.com Other research on different thiazole derivatives has demonstrated an arrest at the pre-G1 phase in MCF-7 cells, suggesting the induction of apoptosis. mdpi.com Previous studies have also indicated that 1,3-thiazole compounds can cause cell cycle arrest in HepG2 liver cancer cells at the S and pre-G1 phases. mdpi.com Furthermore, N-(piperidine-4-yl)benzamide derivatives have been shown to induce cell cycle arrest through a p53/p21-dependent pathway in HepG2 cells. researchgate.net

| Compound Class | Cell Line | Phase of Arrest | Associated Pathway |

|---|---|---|---|

| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives | Hematologic and solid tumor lines (e.g., BJAB) | G0/G1 | Not specified |

| 1,3-Thiazole derivative (Compound 4) | MCF-7 (Breast Cancer) | G1 | Not specified |

| Thiazole derivative (Compound 4c) | MCF-7 (Breast Cancer) | Pre-G1 | Not specified |

| 1,3-Thiazole derivatives | HepG2 (Liver Cancer) | S and Pre-G1 | Not specified |

| N-(piperidine-4-yl)benzamide derivatives | HepG2 (Liver Cancer) | Not specified | p53/p21-dependent |

Anti-inflammatory Activity Determination

The anti-inflammatory potential of compounds incorporating thiazole and piperidine rings has been a subject of significant research. The thiazole nucleus is a key feature in many compounds exhibiting a wide range of biological activities, including anti-inflammatory properties. mdpi.comresearchgate.net One of the established mechanisms contributing to inflammation is protein denaturation, and compounds that can inhibit this process are considered potential anti-inflammatory agents. mdpi.com For example, certain thiazoline-2-thione derivatives have demonstrated a notable ability to inhibit the denaturation of bovine serum albumin (BSA), with an efficacy outperforming that of Aspirin in some cases. mdpi.com

The combination of a thiazole scaffold with a piperidine moiety has been explored to enhance anti-inflammatory activity. nih.gov A hybrid design incorporating pyrazolyl and thiazolyl scaffolds with a cyclized secondary amine like piperidine has been envisioned as a strategy to develop potent anti-inflammatory agents. nih.gov

Modulation of Cytokine Production and Inflammatory Pathways

A key aspect of anti-inflammatory activity is the ability to modulate the production of cytokines and interfere with inflammatory signaling pathways. Research into pyrazolyl thiazolone hybrids has shown that their anti-inflammatory effects extend beyond enzyme inhibition. nih.gov Certain active compounds in this class were found to be more effective than the conventional NSAID diclofenac (B195802) in suppressing the differentiation of monocytes into macrophages. nih.gov Furthermore, these compounds demonstrated a superior ability to inhibit the production of inflammatory cytokines by activated macrophages and could also induce macrophage apoptosis, adding a new dimension to their anti-inflammatory mechanisms. nih.gov The inhibition of cytokine signaling, specifically involving TNF-α and IL-1β, has been suggested as a possible mechanism underlying the analgesic and anti-inflammatory effects of thiazole-bearing compounds. researchgate.net

Analgesic and Antinociceptive Activity Investigations

Derivatives combining thiazole and piperidine-like (piperazine) structures have been synthesized and evaluated for their potential analgesic and antinociceptive effects. researchgate.netnih.govnih.gov In vivo studies using well-established pain models have demonstrated that certain novel compounds from this class possess significant antinociceptive properties. nih.govnih.gov For example, specific thiazole-piperazine derivatives (compounds 3a–3c, 3f, and 3g ) significantly reduced pain responses in animal models, indicating both centrally and peripherally mediated activities. nih.gov The analgesic effects of compounds containing thiazole or piperazine (B1678402) moieties have been attributed to several mechanisms, including the involvement of the opioid system. researchgate.net

Exploration of Centrally Mediated Effects via Opioidergic Systems

The central antinociceptive activity of thiazole-piperazine derivatives has been demonstrated using thermal and mechanical pain models, such as the hot-plate and tail-clip tests. nih.govnih.gov In these tests, active compounds significantly prolonged the reaction times of animals to noxious stimuli, which is indicative of a centrally mediated analgesic effect. nih.gov

To elucidate the underlying mechanism, studies were performed using naloxone (B1662785), a non-selective opioid receptor antagonist. nih.govnih.gov Pre-treatment with naloxone was found to completely abolish the antinociceptive activities of the active thiazole-piperazine compounds (3a–3c, 3f, and 3g ). nih.govnih.gov This finding strongly indicates that the central analgesic effects of these derivatives are mediated through an interaction with the opioidergic system. nih.govnih.gov These pharmacological results are further supported by molecular docking studies, which revealed significant interactions between the active compounds and both µ- and δ-opioid receptors. nih.govnih.gov

Characterization of Peripherally Mediated Antinociception

In addition to central effects, the peripheral antinociceptive activity of this compound analogues has been investigated. The acetic acid-induced writhing test is a chemical nociceptive model commonly used to assess peripheral analgesic effects. nih.gov This test relies on the stimulation of nociceptive neurons by inflammatory mediators released in response to the chemical irritant. nih.gov

Oral administration of active thiazole-piperazine derivatives (3a–3c, 3f, and 3g ) significantly inhibited the writhing behavior in mice. nih.govnih.gov This result demonstrates that these compounds also possess peripheral antinociceptive activity. nih.gov The mechanism for this peripheral action may involve a reduction in the release of inflammatory mediators or a direct blockade of their corresponding receptors on neuronal pathways that transmit chemical pain stimuli. nih.gov

| Test | Type of Activity Assessed | Finding | Implicated Mechanism |

|---|---|---|---|

| Tail-Clip and Hot-Plate Tests | Centrally Mediated | Significant increase in pain threshold | Opioidergic System (µ- and δ-receptors) |

| Acetic Acid-Induced Writhing Test | Peripherally Mediated | Significant reduction in writhing response | Inhibition of inflammatory mediator release/action |

Enzyme and Receptor Modulation Studies

The therapeutic potential of this compound derivatives is closely linked to their ability to modulate the activity of various enzymes and receptors. The piperidine moiety is a critical structural element for activity at certain receptors, such as the sigma-1 (σ1R) and histamine (B1213489) H3 (H3R) receptors. nih.gov

Derivatives have been shown to act as potent inhibitors or modulators for a range of biological targets:

Receptor Modulation:

Histamine H3 and Sigma-1 Receptors: Certain piperidine derivatives have been identified as high-affinity dual antagonists for both histamine H3 and sigma-1 receptors. nih.gov The piperidine ring was found to be a crucial structural feature for this dual activity. nih.gov

Opioid Receptors: As discussed previously, thiazole-piperazine compounds have shown interactions with µ- and δ-opioid receptors, mediating their central analgesic effects. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Some novel 1,3-thiazole analogues have exhibited significant inhibitory activity against VEGFR-2, a key receptor in tumor angiogenesis. mdpi.com

Enzyme Modulation:

Fatty Acid Amide Hydrolase (FAAH): A series of piperidinyl thiazole isoxazolines were identified as highly potent, slowly reversible inhibitors of FAAH, an enzyme involved in the metabolism of endocannabinoids like anandamide. nih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX): Pyrazolyl thiazolone hybrids have been developed as dual inhibitors of COX-2 and 15-LOX, two key enzymes in the arachidonic acid inflammatory pathway. nih.gov

NLRP3 Inflammasome: Chemical modulation of the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has led to the development of novel inhibitors of the NLRP3 inflammasome, a multiprotein complex involved in inflammatory responses. mdpi.comresearchgate.net These inhibitors were shown to reduce the ATPase activity of human recombinant NLRP3. researchgate.net

| Derivative Class | Target | Type of Modulation |

|---|---|---|

| Piperidine derivatives | Histamine H3 Receptor (H3R) | Antagonist |

| Piperidine derivatives | Sigma-1 Receptor (σ1R) | Antagonist |

| Thiazole-piperazine analogues | µ- and δ-Opioid Receptors | Agonist/Modulator |

| 1,3-Thiazole analogues | VEGFR-2 | Inhibitor |

| Piperidinyl thiazole isoxazolines | Fatty Acid Amide Hydrolase (FAAH) | Inhibitor |

| Pyrazolyl thiazolones | COX-2 / 15-LOX | Dual Inhibitor |

| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-ones | NLRP3 Inflammasome | Inhibitor |

Inhibition of Key Metabolic Enzymes

Derivatives of the this compound scaffold have been investigated for their inhibitory effects on several metabolic enzymes critical to disease pathology.

Soluble Epoxide Hydrolase (sEH): The inhibition of soluble epoxide hydrolase (sEH) is a key strategy for managing inflammation and pain by stabilizing anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.gov Research has identified dual inhibitors of sEH and fatty acid amide hydrolase (FAAH) based on a benzothiazole-phenyl-piperidine carboxamide structure. nih.gov These compounds demonstrate that the thiazole-piperidine framework is essential for potent, low-nanomolar inhibition of both enzymes. One of the most potent dual inhibitors, a 2-chloro analog, recorded IC₅₀ values of 9.6 nM for human sEH and 7.0 nM for human FAAH. nih.gov The development of these dual inhibitors represents a significant advancement, as simultaneous inhibition of sEH and FAAH has been shown to produce synergistic antinociceptive effects in animal models of inflammatory pain. nih.gov

Monoamine Oxidases (MAO): The thiazole-piperidine and related thiazole-piperazine moieties are effective scaffolds for developing selective inhibitors of monoamine oxidase A (MAO-A) and B (MAO-B), enzymes central to the metabolism of neurotransmitters. A series of thiazolylhydrazine-piperazine derivatives demonstrated potent and selective inhibition of MAO-A. mdpi.com The most active compound in this series, featuring a nitro group on a terminal phenyl ring, exhibited an IC₅₀ value of 0.057 µM for MAO-A, surpassing the potency of reference drugs moclobemide (B1677376) and clorgiline. mdpi.com Kinetic studies confirmed its mechanism as competitive and reversible. mdpi.com Conversely, other studies have focused on developing selective MAO-B inhibitors, which are valuable for treating neurodegenerative conditions like Parkinson's disease. nih.govmdpi.com Pyridazinobenzylpiperidine derivatives have shown high selectivity for MAO-B, with the most potent compound displaying an IC₅₀ of 0.203 μM. nih.gov Similarly, 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have been identified as selective and reversible human MAO-B inhibitors. nih.gov

While extensive research has been conducted on sEH and MAO inhibition, studies detailing the effects of this compound derivatives on other metabolic enzymes such as α-glucosidase and urease are less prominent in the current scientific literature.

Table 1: Inhibition of Metabolic Enzymes by Thiazole-Piperidine/Piperazine Derivatives

| Compound Series | Target Enzyme | Most Potent Derivative IC₅₀ (µM) | Selectivity | Reference |

|---|---|---|---|---|

| Thiazolylhydrazine-piperazines | MAO-A | 0.057 | Selective for MAO-A | mdpi.com |

| Pyridazinobenzylpiperidines | MAO-B | 0.203 | Selective for MAO-B | nih.gov |

Ligand-Receptor Interaction Profiling

The interaction of this compound derivatives with cellular receptors has been a key area of investigation, particularly in the context of G-protein-coupled receptors and ligand-gated ion channels.

P2X3 Receptor Antagonism: P2X3 receptors, which are ATP-gated ion channels located on primary afferent neurons, are a significant target for treating chronic pain and cough. researchgate.net Several antagonists incorporating thiazole and piperidine moieties have been developed. Although not all feature the exact this compound core, the recurrence of these fragments highlights their importance in achieving potent antagonism. For example, the highly potent and selective P2X3 receptor antagonist Eliapixant (BAY-1817080) is a 3-(5-methylthiazol-2-yl)benzamide derivative that has shown dose-dependent reduction in cough frequency in clinical trials, with an IC₅₀ of 8 nM. nih.gov This demonstrates the utility of the thiazole scaffold in designing effective P2X3 antagonists.

G-protein-coupled Receptor (GPCR) Modulation: Derivatives containing the thiazole-piperidine scaffold have shown significant activity as modulators of GPCRs. A notable example is the development of potent and selective inverse agonists for the adenosine (B11128) A₂A receptor, a GPCR implicated in various neurological and inflammatory disorders. A series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives featuring piperidine and piperazine substituents were synthesized and evaluated. mdpi.com The most effective compound, 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine, displayed a high binding affinity (Kᵢ = 8.62 nM) and potent inverse agonist activity (IC₅₀ = 7.42 nM) at the A₂A receptor. mdpi.com

In Vivo Pharmacological Efficacy Studies

The therapeutic potential of this compound derivatives has been substantiated through various in vivo studies, demonstrating their efficacy in established animal models of disease.

Utilization of Established Animal Models for Disease State Evaluation

Researchers have employed a range of well-characterized animal models to assess the pharmacological effects of these compounds. For anti-inflammatory activity, the carrageenan-induced rat hind paw edema model is frequently used to evaluate a compound's ability to reduce acute inflammation. nih.gov To investigate anticancer efficacy, the Ehrlich Ascites Carcinoma (EAC) model in Swiss albino mice provides a robust system for studying tumor growth and the systemic effects of novel therapeutic agents. rsc.org For metabolic diseases, the streptozotocin-induced diabetic rat model is a standard for assessing the euglycemic (glucose-lowering) potential of new compounds. nih.gov

Efficacy Studies and Therapeutic Index Assessments

In vivo studies have confirmed the therapeutic promise of thiazole-piperidine analogues. In the rat paw edema model, certain trisubstituted thiazole derivatives showed significant anti-inflammatory activity, with up to 70% protection against inflammation. nih.gov A dual sEH/FAAH inhibitor based on the benzothiazole-piperidine scaffold was found to be as effective as the nonsteroidal anti-inflammatory drug ketoprofen (B1673614) in a rat model of acute inflammatory pain. nih.gov

In the EAC model, a novel 1,3-thiazole analog demonstrated notable anticancer potential, significantly inhibiting tumor progression. rsc.org Furthermore, in studies using streptozotocin-induced diabetic rats, thiazolidinedione derivatives, which contain a thiazole ring, effectively lowered elevated blood glucose levels, with one compound restoring euglycemia by the end of the treatment period. nih.gov These studies provide crucial in vivo validation of the biological activities observed in vitro.

Comprehensive Structure-Activity Relationship (SAR) Elucidation for this compound Analogues

The systematic modification of the this compound scaffold has generated extensive structure-activity relationship (SAR) data, providing critical insights for the rational design of more potent and selective agents.

For dual sEH and FAAH inhibitors, SAR studies revealed that the benzothiazole-phenyl moiety connected via an amide-piperidine linker to a terminal aromatic ring is a crucial pharmacophore. The potency of these inhibitors was highly sensitive to the substitution pattern on this terminal ring. Placing small electron-withdrawing groups like fluoro or chloro, or small electron-donating groups like methyl or methoxy, at the ortho position resulted in dual inhibitors with low nanomolar potency. nih.gov

In the context of MAO-A inhibition by thiazolylhydrazine-piperazine derivatives, SAR analysis indicated that substituents on the phenyl ring attached to the piperazine moiety significantly influence activity. Potency was enhanced by the presence of electron-withdrawing groups at the para-position, such as cyano and nitro groups. mdpi.com Conversely, for selective MAO-B inhibition with 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, the presence of the 3-nitrophenyl group at the C4 position of the thiazole ring was identified as a key feature for potent and selective activity. nih.gov

For VEGFR-2 inhibition, the 2-(hydrazinyl)-1,3-thiazole scaffold was found to be a promising starting point for developing anti-breast cancer agents. Modifications leading to compounds like 2-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-acetylhydrazine resulted in significant inhibitory activity against the kinase. mdpi.com These collective SAR findings are invaluable for guiding the future optimization of this versatile chemical scaffold for various therapeutic applications.

Influence of Substituent Position and Electronic Nature on Thiazole Ring Activity

The thiazole ring is a vital component, and its substitution pattern is a key determinant of biological activity. The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—and their position on the ring can drastically alter the compound's interaction with biological targets. For instance, in a series of 1,3-thiazole-piperazine derivatives designed as acetylcholinesterase inhibitors, the nature of the substituent on the thiazole moiety was critical. Derivatives with a benzyl (B1604629) group showed an IC50 value of 0.011 ± 0.001 μM, indicating potent inhibition, whereas those with a 2-furoyl group were significantly less active, with an IC50 of 0.27 ± 0.001 μM. academie-sciences.fr This highlights that both the electronic and steric properties of the substituent are crucial.

Similarly, studies on thiazolylhydrazone derivatives as acetylcholinesterase inhibitors demonstrated that substituents on an associated phenyl ring, which electronically influences the thiazole system, had a significant impact. academie-sciences.fr An OCH3 group, which is electron-donating, resulted in an IC50 of 0.0317 ± 0.001 μM, while a CF3 group, which is strongly electron-withdrawing, led to a reduced potency with an IC50 of 0.2158 ± 0.010 μM. academie-sciences.fr This suggests that modulating the electron density of the thiazole ring system directly affects its inhibitory capacity.

The table below summarizes the impact of different substituents on the activity of thiazole derivatives against acetylcholinesterase.

| Derivative Type | R1 Substituent | R2 Substituent | Activity (IC50 in µM) |

| Thiazolylhydrazone | H | OCH3 | 0.0317 ± 0.001 |

| Thiazolylhydrazone | H | CF3 | 0.2158 ± 0.010 |

| 1,3-Thiazole-piperazine | Benzyl | - | 0.011 ± 0.001 |

| 1,3-Thiazole-piperazine | 2-Furoyl | - | 0.27 ± 0.001 |

Conformational Impact and Substitution Effects of the Piperidine Ring

Research on inhibitors of the NLRP3 inflammasome, based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, demonstrated the importance of the piperidine ring's integrity. mdpi.com When the piperidine ring was opened to increase molecular flexibility, only one derivative, compound 9, retained significant activity, inhibiting pyroptosis by 39.2 ± 6.6% and IL-1β release by 20.3 ± 1.3%. mdpi.com Other analogues with an open ring were inactive, suggesting that the conformational constraint provided by the intact piperidine ring is crucial for proper orientation within the target binding site. mdpi.com

Furthermore, substitutions on the piperidine ring can influence binding. In a series of fatty acid amide hydrolase (FAAH) inhibitors, the piperidine ring itself was a key interaction point. nih.gov Docking studies showed a C-H...Ar interaction between the 3-position methylene (B1212753) of the piperidine ring and the amino acid residue PHE192, contributing to binding affinity. nih.gov Mono-substitution on an associated phenyl carbamate (B1207046) ring attached to the piperidine was generally well-tolerated, but di-substitution, particularly at the 2 and 6 positions, dramatically decreased binding affinity by several orders of magnitude, likely due to steric hindrance that disrupts the necessary conformation for binding. nih.gov

Identification of Essential Pharmacophoric Elements for Optimal Biological Activity

A pharmacophore model outlines the essential structural features required for a molecule to exert a specific biological effect. For this compound derivatives, several key elements have been identified.

Structure-activity relationship (SAR) analysis of certain cytotoxic thiazole derivatives indicates that specific substitutions are crucial for activity. mdpi.com For example, the presence of m,p-dimethyl substitution on a terminal phenyl ring and the replacement of a simple N,N-dimethyl group with a phenyl ring on the thiazole moiety were found to be essential for activity. mdpi.com

In the context of FAAH inhibitors, the core pharmacophoric elements appear to be:

A terminal aryl ring: This feature engages in π-π stacking interactions, such as with PHE381. nih.gov

The thiazole ring: The ring's nitrogen atom is a potential hydrogen bond acceptor, possibly interacting with residues like MET495. nih.gov

The piperidine ring: This unit provides the correct scaffold orientation and can participate in hydrophobic or C-H...Ar interactions, for instance with PHE192. nih.gov

These elements collectively ensure that the molecule adopts an extended, linear conformation that fits deeply into the enzyme's binding pocket. nih.gov

Mechanistic Insights into Molecular and Cellular Biological Actions

Understanding how these compounds function at the molecular and cellular levels is key to their development as therapeutic agents. This involves identifying their direct molecular targets and elucidating the downstream biochemical pathways they modulate.

Deconvolution of Molecular Targets and Ligand-Binding Dynamics

Molecular docking and simulation studies have been instrumental in identifying the specific protein targets of this compound derivatives and detailing their binding interactions.

The table below outlines identified molecular targets and the key binding interactions for related thiazole derivatives.

| Molecular Target | Key Interacting Residues | Type of Interaction | Reference |

| Fatty Acid Amide Hydrolase (FAAH) | PHE381 | π-π stacking | nih.gov |

| Fatty Acid Amide Hydrolase (FAAH) | MET495 | Hydrogen bonding with thiazole N | nih.gov |

| Fatty Acid Amide Hydrolase (FAAH) | PHE192 | C-H...Ar interaction with piperidine | nih.gov |

| Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) | Not specified | Binding established | nih.gov |

| α-amylase | Not specified | Binding established | nih.gov |

For FAAH inhibitors, computational models show the compound extending into the enzyme's acyl-chain binding pocket. nih.gov The binding is stabilized by a combination of forces: an edge-facing π-π interaction between the terminal aryl ring and PHE381, a potential hydrogen bond between the thiazole ring's nitrogen and MET495, and a C-H...Ar interaction involving the piperidine ring and PHE192. nih.gov

In other studies, molecular docking has established that certain thiazole-pyridine derivatives can bind to the active site of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK), a key target in cancer therapy. nih.gov Similarly, novel thiazolo[3,2-a] pyridine-6,8-dicarbonitrile derivatives have been shown through in silico studies to interact favorably with the enzyme α-amylase, suggesting potential as anti-diabetic agents. nih.gov

Analysis of Modulated Biochemical Pathways and Cellular Responses

Once a derivative binds to its molecular target, it triggers a cascade of events that alters biochemical pathways and elicits a specific cellular response.

For derivatives targeting the NLRP3 inflammasome, binding leads to the inhibition of its inflammasome activity. mdpi.com This directly modulates the downstream inflammatory pathway by preventing the activation of caspase-1, which in turn blocks the maturation and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β). mdpi.com The ultimate cellular response is the prevention of pyroptosis, a form of inflammatory cell death. mdpi.com

In the case of FAAH inhibitors, blocking the enzyme prevents the breakdown of endogenous cannabinoids like anandamide. This leads to an increase in endocannabinoid signaling, which modulates pathways related to pain and inflammation, resulting in an analgesic effect. nih.gov For derivatives that target EGFR TK, inhibition of the kinase blocks downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways, leading to a cytotoxic or anti-proliferative response in cancer cells. nih.gov

Computational Chemistry and Molecular Modeling of 1 1,3 Thiazol 2 Yl Piperidine and Its Analogs

Advanced Molecular Docking Studies for Predictive Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein, thereby providing valuable information for drug design.

Prediction of Binding Affinities and Preferred Binding Orientations

Molecular docking simulations are instrumental in predicting the binding affinities, often expressed as a docking score or binding energy (in kcal/mol), of 1-(1,3-Thiazol-2-yl)piperidine analogs with various biological targets. These calculations help identify the most stable binding pose of the ligand within the protein's active site. For instance, studies on thiazole (B1198619) derivatives targeting proteins like the Epidermal Growth Factor Receptor (EGFR) and tubulin have demonstrated a range of binding energies, indicating varying affinities. mdpi.comnih.gov The docking process involves sampling a large number of possible conformations and orientations of the ligand in the target's binding pocket and scoring them based on a force field. nih.gov A more negative binding energy score generally implies a stronger and more favorable interaction. nih.gov

For example, in a study of thiazole derivatives targeting the SARS-CoV-2 main protease (Mpro), a high binding energy of -8.6 kcal/mol was identified for the best-docked compound, indicating a strong potential for inhibition. nih.gov Similarly, various thiazole-pyridine hybrids have been docked against α-amylase, with the most potent compound exhibiting a docking score of -7.43 kcal/mol. nih.gov These predictive studies are crucial for prioritizing compounds for synthesis and further biological evaluation.

Table 1: Predicted Binding Affinities of Thiazole Analogs Against Various Protein Targets

| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Thiazole-Pyridine Hybrids | SARS-CoV-2 Main Protease (6LU7) | -8.6 | nih.gov |

| Thiazolo[3,2-a]pyridine derivatives | α-amylase (4W93) | -7.43 | nih.gov |

| Thiazole-based Thiosemicarbazones | Rab7b Protein | Not specified, but showed good fit | nih.gov |

| 2,4-disubstituted Thiazoles | Tubulin | -13.88 to -14.50 | nih.gov |

| Thiazole-linked Heterocycles | Rho6 Protein | -6.8 to -9.9 | nih.gov |

| Thiazole Derivatives | EGFR | -4.72 | mdpi.com |

Identification of Critical Protein Residues and Intermolecular Interaction Networks (e.g., Hydrogen Bonds, Hydrophobic Interactions, Pi-Stacking)

Beyond predicting binding affinity, molecular docking elucidates the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to molecular recognition and biological activity. For thiazole-containing compounds, several key types of interactions are consistently observed:

Hydrogen Bonds: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, while substituents on the piperidine (B6355638) ring or other parts of the analog can act as donors or acceptors. nih.gov These interactions with polar amino acid residues like serine, glutamine, and asparagine are often critical for anchoring the ligand in the active site. nih.govresearchgate.net

Pi-Stacking and Arene-Cation Interactions: The electron-rich thiazole ring can participate in π-π stacking with aromatic residues like tryptophan, tyrosine, and phenylalanine. researchgate.net Furthermore, arene-cation interactions can occur between the thiazole ring and positively charged residues such as lysine (B10760008) and arginine. nih.gov

For example, docking studies of certain thiazole derivatives in the active site of the Rho6 protein revealed arene-cation interactions with Lys106 and Arg96, as well as hydrogen bonding with Ser95 and Gln158. nih.gov Similarly, interactions with key residues like Asp197 and Asp300 were crucial for the binding of thiazole analogs to α-amylase. nih.gov Understanding this intricate network of interactions is vital for optimizing lead compounds to enhance their potency and selectivity.

Molecular Dynamics Simulations for Conformational Ensemble and Binding Stability Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment. mdpi.com MD simulations are crucial for validating docking results and understanding the thermodynamic properties of the binding process. nih.gov

By simulating the movements of every atom in the system over a period (typically nanoseconds), MD can reveal important information about the conformational changes in both the ligand and the protein upon binding. Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein-ligand complex from its initial docked conformation. A stable RMSD value over the simulation time (e.g., around 2 Å) suggests that the complex is stable and the ligand remains securely bound in the active site. researchgate.netmdpi.com

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein, highlighting which residues are most affected by the ligand's binding. researchgate.net

Hydrogen Bond Analysis: MD simulations can track the formation and breakage of hydrogen bonds over time, providing a quantitative measure of the stability of these critical interactions. nih.gov

MD simulations have been successfully applied to thiazole-pyridine hybrids targeting the SARS-CoV-2 main protease, confirming the stability of the docked poses. nih.gov Such studies provide a higher level of confidence in the predicted binding modes and are essential for the rational design of potent and stable inhibitors. researchgate.netphyschemres.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling

QSAR and QSTR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity, respectively. researchgate.net These models are powerful tools for predicting the properties of new, untested compounds. nih.gov

Development of Robust Predictive Models for Biological Efficacy

For thiazole derivatives, numerous QSAR studies have been conducted to build predictive models for various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. researchgate.netlaccei.org The process involves calculating a set of molecular descriptors (physicochemical, topological, electronic, etc.) for a series of compounds with known activities. Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then used to create an equation that correlates these descriptors with the biological response. laccei.orgnih.gov

The robustness and predictive power of a QSAR model are evaluated using several statistical parameters:

R² (Coefficient of Determination): Indicates the goodness of fit of the model for the training set.

Q² (Cross-validated R²): Measures the internal predictive ability of the model.

R²_pred (Predictive R²): Assesses the model's ability to predict the activity of an external test set of compounds.

A study on thiazole derivatives as 5-lipoxygenase inhibitors developed a 2D-QSAR model with a good correlation coefficient (R²) of 0.626 and a test set prediction coefficient of 0.621. laccei.org More advanced 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to thiazole analogs, yielding models with high predictive capacity (Q² > 0.5 and R²_pred > 0.8). physchemres.org These models are invaluable for guiding the synthesis of new analogs with enhanced efficacy.

Table 2: Statistical Validation of QSAR Models for Thiazole Analogs

| Model Type | Biological Activity | R² (Training Set) | Q² (Cross-Validation) | R²_pred (Test Set) | Reference |

|---|---|---|---|---|---|

| 2D-QSAR (MLR) | 5-Lipoxygenase Inhibition | 0.626 | Not specified | 0.621 | laccei.org |

| 3D-QSAR (CoMFA) | Anti-biofilm | 0.925 | 0.538 | 0.867 | physchemres.org |

| 3D-QSAR (CoMSIA) | Anti-biofilm | 0.905 | 0.593 | 0.913 | physchemres.org |

| 2D-QSAR (GFA-MLR) | Neuraminidase Inhibition | 0.9192 | 0.8767 | 0.7745 | nih.gov |

| 3D-QSAR | MetAP Inhibition | 0.96 | Not specified | Not specified | researchgate.net |

In Silico Prediction of Toxicity Profiles